Meta-Bromo vs. Para-Bromo Lipophilicity
The meta-bromobenzyl substitution in the target compound yields an XLogP3-AA of 4.4, compared to a predicted XLogP3-AA of 4.6 for the para-bromo isomer (methyl {7-[(4-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate). [1] This difference of 0.2 log units, while modest, reflects altered electronic distribution that can influence passive membrane permeability and off-target binding. [2]
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.4 |
| Comparator Or Baseline | Para-bromo isomer: predicted XLogP3-AA 4.6 |
| Quantified Difference | Δ = 0.2 log units (meta less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); no experimental logP data available. |
Why This Matters
Even small lipophilicity differences can affect solubility, protein binding, and assay interference profiles, making the meta-isomer a distinct chemical probe.
- [1] PubChem Compound CID 2041460 – Computed Properties. National Center for Biotechnology Information. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. View Source
